molecular formula C15H13NO3 B2515833 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid CAS No. 296770-21-3

4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid

Cat. No.: B2515833
CAS No.: 296770-21-3
M. Wt: 255.273
InChI Key: DFOUMKWDEKEKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline ring fused to a benzoic acid moiety, with a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid typically involves the condensation of isoindoline derivatives with salicylic acid derivatives. One common method involves the reaction of isoindoline-1,3-dione with salicylic acid in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(1,3-Dihydro-isoindol-2-yl)-2-oxo-benzoic acid, while reduction of the carbonyl group can produce 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzyl alcohol .

Mechanism of Action

The mechanism of action of 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid involves its interaction with specific molecular targets. For example, its anticholinesterase activity is attributed to its ability to bind to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dihydro-isoindol-2-yl)-benzoic acid: Lacks the hydroxyl group on the benzene ring.

    4-(1,3-Dihydro-isoindol-2-yl)-2-methoxy-benzoic acid: Contains a methoxy group instead of a hydroxyl group.

    4-(1,3-Dihydro-isoindol-2-yl)-2-aminobenzoic acid: Contains an amino group instead of a hydroxyl group.

Uniqueness

The presence of the hydroxyl group in 4-(1,3-Dihydro-isoindol-2-yl)-2-hydroxy-benzoic acid imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14-7-12(5-6-13(14)15(18)19)16-8-10-3-1-2-4-11(10)9-16/h1-7,17H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOUMKWDEKEKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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